1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)-

Description

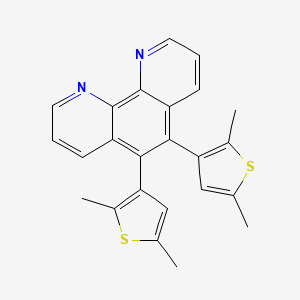

1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- (CAS Ref: 10-F691203) is a phenanthroline derivative functionalized with 2,5-dimethylthiophene substituents at the 5- and 6-positions of the central aromatic ring. The thiophene groups introduce sulfur heteroatoms and methyl substituents, which influence electronic properties, solubility, and steric effects.

Structure

3D Structure

Properties

IUPAC Name |

5,6-bis(2,5-dimethylthiophen-3-yl)-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2S2/c1-13-11-19(15(3)27-13)21-17-7-5-9-25-23(17)24-18(8-6-10-26-24)22(21)20-12-14(2)28-16(20)4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPWSVFNXYUDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=C3C=CC=NC3=C4C(=C2C5=C(SC(=C5)C)C)C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744062 | |

| Record name | 5,6-Bis(2,5-dimethylthiophen-3-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792934-46-4 | |

| Record name | 5,6-Bis(2,5-dimethylthiophen-3-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- can be synthesized through a multi-step processThis can be achieved through a series of reactions including bromination, followed by a coupling reaction with 2,5-dimethyl-3-thienyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The thienyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl rings .

Scientific Research Applications

1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: Investigated for its potential as a DNA intercalator and its interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA. The compound’s planar structure allows it to intercalate into DNA, disrupting its function and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Functional Differences

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Dimethylthiophene vs. Dione Groups : The dione substituents in 1,10-phenanthroline-5,6-dione enhance electron-withdrawing properties, improving metal-binding affinity and redox activity, which are critical for anticancer and antifungal applications . In contrast, the dimethylthiophene groups in the target compound likely increase π-conjugation and hydrophobicity, favoring organic-phase reactions or optoelectronic applications.

- This explains the hexylthiophene copolymer’s moderate oxygen reduction reaction (ORR) efficiency (current density: 4.2 mA/cm² at 0.6 V) , whereas the target compound’s smaller substituents might enhance charge transfer.

Biological Activity

1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- (CAS No. 792934-46-4) is a compound of significant interest due to its potential biological activities. This article explores its biological effects, particularly in the context of cancer treatment and antimicrobial properties, supported by various studies and research findings.

Chemical Structure

The compound features a phenanthroline core substituted with two 2,5-dimethyl-3-thienyl groups. Its molecular formula is C24H20N2S, indicating the presence of nitrogen and sulfur in its structure, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives of phenanthroline exhibit diverse biological activities including:

- Antitumor Activity : Several studies have reported that phenanthroline derivatives can inhibit cancer cell proliferation and induce apoptosis.

- Antimicrobial Properties : These compounds have shown effectiveness against various bacteria and fungi.

- Enzyme Inhibition : Some derivatives are known to inhibit specific enzymes linked to disease processes, such as LRRK2 in Parkinson's disease.

Antitumor Activity

-

In Vitro Studies :

- A study demonstrated that 1,10-phenanthroline and its complexes significantly inhibited the growth of both normal and cancerous cell lines. Notably, the metal complexes formed with copper(II) and silver(I) exhibited enhanced cytotoxicity compared to the free ligand .

- The cytotoxic effects were observed across various cancer cell lines, including Hep-G2 (liver cancer) and HCT-8 (colon cancer) cells. The cytotoxicity was attributed to the ability of these compounds to intercalate DNA and disrupt replication processes .

- In Vivo Studies :

Antimicrobial Properties

- Bacterial and Fungal Activity :

The biological activities of 1,10-phenanthroline derivatives can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows these compounds to intercalate into DNA, inhibiting replication.

- Metal Ion Coordination : The ability to form stable complexes with metal ions enhances their reactivity and biological efficacy.

- Enzyme Inhibition : Some derivatives specifically inhibit kinases or other enzymes involved in cellular signaling pathways related to cancer progression.

Study 1: Anticancer Efficacy

A systematic investigation into oxovanadium(IV) complexes containing phenanthroline ligands revealed that these compounds induced apoptosis in human cancer cells at low micromolar concentrations. The study highlighted that dimethyl substitution on the phenanthroline ring was crucial for enhancing anticancer activity .

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties of phenanthroline derivatives against various pathogens. Results indicated that certain complexes exhibited significant inhibitory effects on microbial growth, suggesting their potential as therapeutic agents in infectious diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic strategies for synthesizing 5,6-disubstituted 1,10-phenanthroline derivatives, and how do reaction conditions influence yield?

Symmetric disubstituted 1,10-phenanthrolines are typically synthesized via Skraup reactions using precursors like o-nitroaniline or functionalized phenanthroline intermediates (e.g., 1,10-phenanthroline-5,6-dione). For 5,6-bis(2,5-dimethyl-3-thienyl)- derivatives, thienyl groups are introduced via cross-coupling reactions under controlled pH (8.6–8.8) and oxidizing conditions (e.g., Clorox bleach). Reaction duration must be optimized to avoid over-oxidation or side product formation .

Q. How can UV-Vis spectroscopy be employed to characterize the metal-binding properties of this compound?

UV-Vis spectroscopy is critical for studying ligand-to-metal charge transfer (LMCT) transitions. For 1,10-phenanthroline derivatives, the π→π* electronic transitions in the aromatic backbone (evidenced by absorption bands at ~270 nm) and d→d transitions in metal complexes (e.g., Fe²⁺/Fe³⁺ at ~510 nm) provide insights into coordination geometry. Comparative analysis with unsubstituted 1,10-phenanthroline helps identify substituent effects on chelation efficiency .

Q. What analytical techniques are recommended for confirming the structural integrity of 5,6-bis(2,5-dimethyl-3-thienyl)-1,10-phenanthroline?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) are essential for verifying molecular weight and substituent positions. X-ray crystallography can resolve steric effects caused by bulky thienyl groups, while fluorescence quenching assays validate electronic interactions in metal complexes .

Advanced Research Questions

Q. How do the 2,5-dimethyl-3-thienyl substituents influence the electronic structure and ligand properties of 1,10-phenanthroline?

The thienyl groups introduce steric hindrance and electron-donating effects, altering HOMO/LUMO distributions. Computational studies (e.g., DFT) reveal that substituents at the 5,6-positions enhance π-conjugation, stabilizing LMCT transitions in metal complexes. However, steric clashes may reduce binding affinity for larger metal ions like Ru³⁺, necessitating structural optimization for catalytic applications .

Q. What experimental challenges arise when optimizing fluorescence-based sensing using this derivative, and how can they be mitigated?

Fluorescence quenching due to aggregation or solvent polarity is a key challenge. To address this, use aprotic solvents (e.g., DMF) and maintain low concentrations (µM range). pH-dependent fluorescence intensity (optimal at neutral to slightly basic conditions) must be calibrated using reference standards like phenanthrene derivatives lacking coordinating nitrogen atoms .

Q. How can researchers resolve discrepancies in reported chelation efficiencies of this compound with transition metals like Fe²⁺ vs. Cu²⁺?

Contradictions often stem from variations in experimental conditions (pH, ionic strength). Employ competitive chelation assays with EDTA as a control to quantify binding constants (log K). Spectroelectrochemical methods (e.g., cyclic voltammetry paired with UV-Vis) clarify redox-driven changes in metal-ligand stability .

Q. What role does this derivative play in electron transfer studies within coordination complexes?

The planar 1,10-phenanthroline backbone facilitates π-stacking and electron delocalization, making it a robust ligand for studying charge transfer in mixed-valence complexes. For example, in Fe²⁺/Fe³⁺ systems, the ligand stabilizes intermediate oxidation states, enabling precise monitoring of electron hopping kinetics via stopped-flow spectroscopy .

Methodological Guidance

- Synthesis Optimization : Use inert atmospheres (N₂/Ar) during cross-coupling reactions to prevent oxidation of thienyl groups .

- Data Interpretation : Combine computational modeling (e.g., Gaussian simulations) with experimental UV-Vis/fluorescence data to deconvolute overlapping electronic transitions .

- Quality Control : Validate batch consistency via HPLC with a C18 column (acetonitrile/water gradient) to detect unreacted intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.